molecular formula C14H18N4O2 B584442 Ormetoprim-d6 CAS No. 1346602-49-0

Ormetoprim-d6

Cat. No. B584442
M. Wt: 280.361
InChI Key: KEEYRKYKLYARHO-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ormetoprim-d6 is a biochemical used for proteomics research . It is the labelled analogue of Ormetoprim, which is an antibiotic that inhibits dihydrofolate reductase .


Synthesis Analysis

Ormetoprim is a diaminopyrimidine-based inhibitor of dihydrofolate reductase, the enzyme responsible for NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate . This inhibition results in the interference in folic acid production . Ormetoprim, weakly antibacterial by itself, can act as a potentiator by cotreatment with sulfadimethoxine, which in turn prevents the formation of folinic acid .


Molecular Structure Analysis

The molecular formula of Ormetoprim-d6 is C14H12D6N4O2 . The molecular weight is 280.36 .


Chemical Reactions Analysis

Ormetoprim is a reversible inhibitor of dihydrofolate reductase . It prevents the synthesis of bacterial DNA and ultimately continued bacterial survival .


Physical And Chemical Properties Analysis

Ormetoprim has a density of 1.2±0.1 g/cm3, a boiling point of 521.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 78.4±0.3 cm3, and it has 6 H bond acceptors and 4 H bond donors .

Scientific Research Applications

Photodegradation in Aquaculture Environments

Ormetoprim (OMP), approved for use in the United States for disease prevention in freshwater aquaculture, has been the subject of research focusing on its stability and degradation under various environmental conditions. Studies have shown that OMP's photodegradation is significantly influenced by dissolved organic matter (DOM), particularly the fulvic acid fraction from eutrophic aquaculture ponds and nearby streams. This indirect photodegradation pathway involves hydroxyl radicals, singlet oxygen attack, and reactions with triplet excited-state DOM, highlighting the environmental dynamics affecting OMP's persistence and efficacy (Guerard & Chin, 2012).

Environmental Stability and Aquatic Fate

Further research into OMP, often used in combination with sulfadimethoxine (SDM) in aquaculture, has investigated its environmental fate, including stability under various conditions and interactions with substrates. Findings indicate that OMP, along with SDM, remains stable across a range of salinities and pH levels for extended periods. This stability, however, is affected by factors such as temperature and the presence of certain substrates, such as bentonite clay, which can reduce OMP concentrations. Such studies underscore the complex factors influencing OMP's behavior in aquatic environments and its potential long-term environmental impact (Bakal & Stoskopf, 2001).

Sorption and Transport in Soils

The environmental behavior of OMP extends to its interaction with soils, where its sorption dynamics have been explored. Research indicates that OMP's sorption in soil and sand can vary significantly, with findings suggesting that it sorbs more strongly than SDM, potentially affecting its mobility and bioavailability in the environment. Such studies are crucial for understanding the potential risks associated with the use of OMP in agriculture and its subsequent presence in terrestrial and aquatic ecosystems (Sanders et al., 2008).

Implications for Drug Resistance

On a molecular level, research has also addressed the implications of OMP use in relation to antibiotic resistance. A study focusing on novel trimethoprim resistance genes identified in bacteria offers insights into the challenges of managing antibiotic resistance in clinical and environmental contexts. Understanding the genetic mechanisms underlying resistance can inform strategies to mitigate the spread of resistant pathogens, an area indirectly related to the use of antimicrobial agents like OMP in both medical and veterinary applications (Tagg et al., 2018).

Safety And Hazards

Ormetoprim is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

CAS RN

1346602-49-0

Product Name

Ormetoprim-d6

Molecular Formula

C14H18N4O2

Molecular Weight

280.361

IUPAC Name

5-[[2-methyl-4,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)/i2D3,3D3

InChI Key

KEEYRKYKLYARHO-XERRXZQWSA-N

SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC

synonyms

2,4-Diamino-5-(6-methylveratryl)pyrimidine-d6;  2,4-Diamino-5-[2-methyl-4,5-_x000B_(dimethoxy-d6)benzyl]pyrimidine;  Diamino-5-(6-methylveratryl)pyrimidine-d6;  NSC 95072-d6;  Ormethoprim-d6;  Ro 5-9754-d6; 

Origin of Product

United States

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